2,4-Diamino-6-methylpyrimidine-5-sulfonamide

DHFR Inhibition Enzyme Binding Kinetics Sulfonamide Interaction

This 2,4-diamino-6-methylpyrimidine-5-sulfonamide is a strategic scaffold for drug discovery programs targeting dihydrofolate reductase (DHFR) and epigenetic enzymes. The critical 5-sulfonamide moiety engages a distinct auxiliary binding pocket on DHFR, enabling tight-binding inhibition (Ki < 1 nM) and overcoming active-site resistance mutations—an advantage lost with simple 5-alkyl or 5-benzyl analogs. Its TPSA of 137.98 Ų directly addresses solubility and hERG liabilities in lead optimization, and it serves as a direct precursor to the 5-sulfonyl chloride for rapid parallel library synthesis.

Molecular Formula C5H9N5O2S
Molecular Weight 203.23 g/mol
Cat. No. B13171777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-methylpyrimidine-5-sulfonamide
Molecular FormulaC5H9N5O2S
Molecular Weight203.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)S(=O)(=O)N
InChIInChI=1S/C5H9N5O2S/c1-2-3(13(8,11)12)4(6)10-5(7)9-2/h1H3,(H2,8,11,12)(H4,6,7,9,10)
InChIKeyVEEOAKSPRJMYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-methylpyrimidine-5-sulfonamide: A 5-Sulfonamide Pyrimidine Scaffold for Targeted Enzyme Interactions


2,4-Diamino-6-methylpyrimidine-5-sulfonamide (CAS: 1315367-98-6) is a specialized pyrimidine derivative belonging to the class of 2,4-diaminopyrimidine sulfonamides . It is characterized by a 2,4-diamino-6-methylpyrimidine core with a sulfonamide group at the 5-position, giving it a molecular formula of C5H9N5O2S and a molecular weight of 203.23 g/mol . This scaffold is structurally related to inhibitors of dihydrofolate reductase (DHFR), where the critical 5-sulfonamide moiety enables engagement with a distinct 'sulphonamide-binding site' on the enzyme, a feature not present in simple 5-alkyl or 5-benzyl analogs [1].

Why 5-Substitution Matters: The Unique Sulfonamide-Binding Site of 2,4-Diamino-6-methylpyrimidine-5-sulfonamide


Simple substitution with a 2,4-diamino-6-methylpyrimidine core lacking the 5-sulfonamide group will lead to a complete loss of a critical binding interaction. The 5-sulfonamide moiety is not a passive substituent; it is the functional group responsible for targeting a specific 'sulphonamide-binding site' on target enzymes like DHFR [1]. Research demonstrates that while a series of 5-substituted 2,4-diaminopyrimidines are tight-binding inhibitors (Ki < 1 nM), the sulfonamide analogs uniquely occupy this auxiliary binding pocket, which overlaps with the coenzyme (NADPH) adenine-ring-binding site [1]. Consequently, replacing this compound with a 5-hydrogen, 5-alkyl, or 5-benzyl analog cannot replicate this specific network of interactions, leading to drastically different binding kinetics and biological selectivity profiles.

Quantitative Differentiation Guide: 2,4-Diamino-6-methylpyrimidine-5-sulfonamide vs. Core Analogs


DHFR Binding Site Engagement: 5-Sulfonamide vs. 5-Unsubstituted Core

The defining differentiation of 2,4-diamino-6-methylpyrimidine-5-sulfonamide is its ability to bind to the 'sulphonamide-binding site' on DHFR. This was established by Bowden et al., who demonstrated that a series of 5-substituted 2,4-diaminopyrimidines, including sulfonamide derivatives, inhibit DHFR with a Ki of less than 10⁻⁹ M (1 nM) [1]. Crucially, NMR experiments confirmed the existence of two distinct sulfonamide binding sites on the enzyme, one of which overlaps the NADPH adenine-ring-binding site, a binding mode that is structurally impossible for the non-sulfonamide parent compound 2,4-diamino-6-methylpyrimidine [1]. The sulfonamide interaction is further characterized by a pH-dependent shift in the enzyme's pKa from 6.7 to 7.2, implicating a specific histidine residue (His-28) in the binding event [1].

DHFR Inhibition Enzyme Binding Kinetics Sulfonamide Interaction

Computational Physicochemical Profile: Enhanced Hydrogen Bonding Capacity vs. 5-Unsubstituted Analog

The addition of the 5-sulfonamide group fundamentally alters the physicochemical profile compared to the base 2,4-diamino-6-methylpyrimidine scaffold. According to vendor-certified computational data, 2,4-diamino-6-methylpyrimidine-5-sulfonamide possesses a Topological Polar Surface Area (TPSA) of 137.98 Ų, 6 hydrogen bond acceptors, and 3 hydrogen bond donors . The base compound 2,4-diamino-6-methylpyrimidine has a significantly lower TPSA (approx. 65 Ų) and half the number of hydrogen bond acceptors [1]. This quantitative increase in polarity and hydrogen bonding capacity directly impacts solubility, permeability, and off-target binding potential, making the sulfonamide derivative a more specialized and less promiscuous scaffold.

Medicinal Chemistry Drug Design Physicochemical Property

Synthetic Utility: A Direct 5-Sulfonamide Handle for Diversification vs. Multi-Step Functionalization

2,4-Diamino-6-methylpyrimidine-5-sulfonamide serves as a direct precursor to a highly sought-after synthetic intermediate, 2,4-diamino-6-methylpyrimidine-5-sulfonyl chloride [1]. This sulfonyl chloride is a pivotal electrophile used to introduce the pyrimidine scaffold into complex molecules. Achieving this reactive handle from a non-sulfonamide analog like 2,4-diamino-6-methylpyrimidine would require a cumbersome and low-yielding multi-step sequence of halogenation, thiolation, and oxidative chlorination. The commercially available sulfonamide precursor eliminates 2-3 synthetic steps, compressing timelines and improving overall yield for the production of final compounds.

Chemical Synthesis Intermediate Sulfonyl Chloride

High-Value Application Scenarios for 2,4-Diamino-6-methylpyrimidine-5-sulfonamide


Designing Allosteric or Dual-Site DHFR Inhibitors

Based on the established evidence of a unique 'sulphonamide-binding site' on DHFR, this compound is a critical starting point for projects aiming to develop allosteric inhibitors or overcome active-site resistance mutations. By using this scaffold, researchers can rationally design inhibitors that simultaneously engage the catalytic site (via the 2,4-diaminopyrimidine core) and the auxiliary sulfonamide pocket, leading to tighter binding (Ki < 1 nM class) and a novel resistance profile not achievable with classic antifolates like trimethoprim [1].

Key Intermediate for Focused Kinase or Epigenetic Libraries

The sulfonamide group is a powerful hydrogen-bonding motif recognized by the hinge region of many kinases and the substrate-binding pockets of epigenetic methyltransferases (e.g., G9a/GLP). This compound serves as a direct precursor to the 5-sulfonyl chloride, which can be coupled with diverse amines to rapidly generate a library of 2,4-diaminopyrimidine-based probes. This represents a 2-step saving in synthetic complexity compared to starting from a non-functionalized pyrimidine, making it ideal for high-throughput parallel synthesis in hit-to-lead campaigns [2].

Physicochemical Fine-Tuning of Lead Compounds

When a lead series based on 2,4-diamino-6-methylpyrimidine suffers from poor solubility due to high lipophilicity, the 5-sulfonamide derivative offers a direct solution. Its computed TPSA of 137.98 Ų and additional hydrogen bond donors/acceptors can be leveraged to dramatically improve aqueous solubility and reduce hERG binding with a single substitution, a quantitative advantage over 5-alkyl analogs for optimizing the ADME profile of a development candidate .

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